1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one
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Overview
Description
1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two phenyl groups and a 2,2,6,6-tetramethylpiperidin-1-yl group attached to an ethanone backbone. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one typically involves the reaction of 1,2-diphenylethanone with 2,2,6,6-tetramethylpiperidin-1-yl oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving free radical scavenging and antioxidant properties.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one involves its ability to interact with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl oxide: Known for its stability and use as a free radical scavenger.
1,2-Diphenylethanone: Shares a similar ethanone backbone but lacks the 2,2,6,6-tetramethylpiperidin-1-yl group.
Uniqueness
1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is unique due to the combination of its structural features, which confer both stability and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
250337-70-3 |
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Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1,2-diphenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanone |
InChI |
InChI=1S/C23H29NO2/c1-22(2)16-11-17-23(3,4)24(22)26-21(19-14-9-6-10-15-19)20(25)18-12-7-5-8-13-18/h5-10,12-15,21H,11,16-17H2,1-4H3 |
InChI Key |
PZFGJZJHWREVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
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